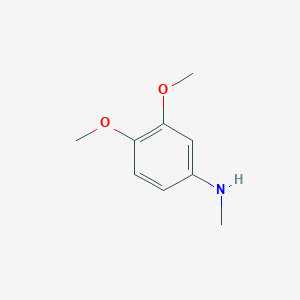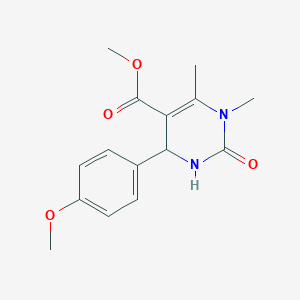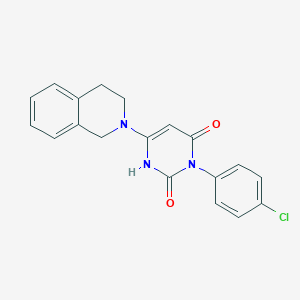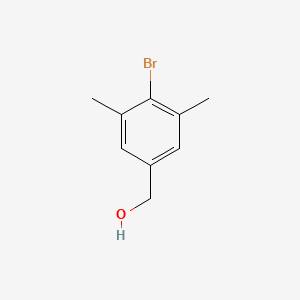![molecular formula C12H16F3N3O B2509083 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1561280-62-3](/img/structure/B2509083.png)
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a trifluoromethyl group and a dimethylcyclohexyl moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
1,2,3-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
The mode of action of 1,2,3-triazoles depends on their specific structure and the biological target they interact with. They are known for their ability to form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets .
Biochemical Pathways
1,2,3-Triazoles can affect various biochemical pathways depending on their specific targets. For instance, some 1,2,3-triazole derivatives have been found to exhibit antiviral activity .
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazoles, such as absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. They are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Result of Action
The result of the action of 1,2,3-triazoles can vary depending on their specific targets and mode of action. Some 1,2,4-triazole derivatives have shown promising anticancer activity .
Action Environment
The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the triazole ring, potentially influencing its interaction with biological targets .
Preparation Methods
The synthesis of 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone typically involves the following steps:
Cycloaddition Reaction: The initial step involves the cycloaddition of an alkyne with an azide to form the triazole ring.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with a trifluoromethyl ketone to introduce the trifluoromethyl group.
Final Assembly:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring but different substituents, making it more specific for fungal infections.
Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.
Rufinamide: An antiepileptic drug with a triazole core, used for its anticonvulsant properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(3,4-dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-7-3-4-9(5-8(7)2)18-6-10(16-17-18)11(19)12(13,14)15/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOCNBBHXRQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)N2C=C(N=N2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)
![5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2509005.png)


![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2509012.png)
![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)
![(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2509015.png)


![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)
![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)
![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)

